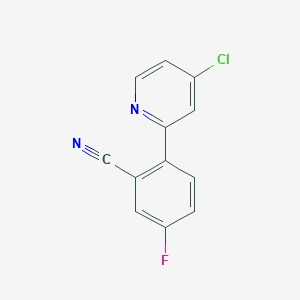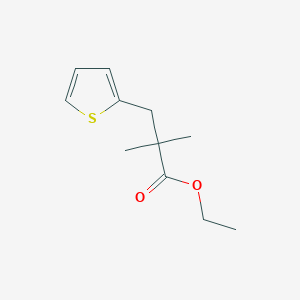
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid
概要
説明
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-acetamido-6-chloro-3-indoleacrylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The subsequent steps involve chlorination and acetamidation to introduce the chloro and acetamido groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and acetamidation under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of alpha-acetamido-6-chloro-3-indoleacrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for the aryl hydrocarbon receptor (AhR), modulating gene expression and cellular responses . The compound’s effects on cellular pathways can lead to various biological outcomes, such as anti-inflammatory or anticancer effects.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness: Its chloro and acetamido groups differentiate it from other indole derivatives, providing unique reactivity and interaction profiles .
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19) |
InChIキー |
SECOIPRQPZCVBL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime](/img/structure/B8299394.png)
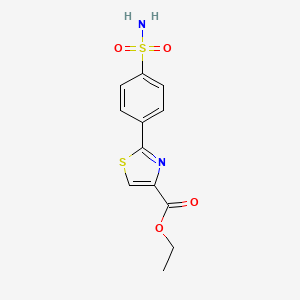



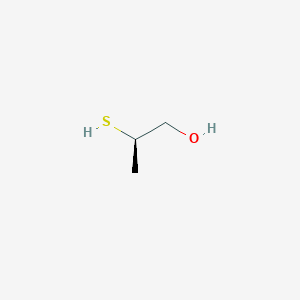
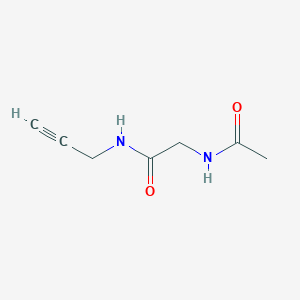

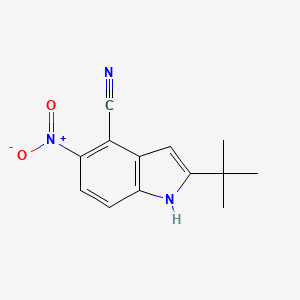
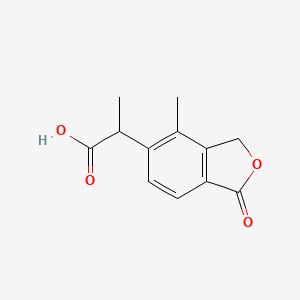
![5h-Pyrrolo[1,2-b]cinnolin-10-one](/img/structure/B8299475.png)
